Core Scaffold vs. Elaborated Bipyrazole Analogs: Activity Differential Defines Scaffold Utility
This compound exhibits minimal basal inhibitory activity across a panel of methyltransferase targets, with IC₅₀ values consistently exceeding 50 μM (PRMT5, PRMT7, DNMT3A) [1][2]. This contrasts sharply with elaborated 3,4′-bipyrazole derivatives bearing aryl, urea, and carboxamide substituents, which achieve potent kinase inhibition: TrkA IC₅₀ = 100–550 nM [3][4]; dual CDK-2/VEGFR-2 cytotoxicity IC₅₀ = 0.68–3.37 μM [5]; and EGFR-targeting bipyrazole carboxamides with sub-micromolar antitumor activity [6]. The quantitative difference in target engagement—from >50,000 nM for the core scaffold to 100–550 nM for optimized analogs—defines this compound as an ideal minimal pharmacophore for SAR studies rather than a bioactive endpoint.
| Evidence Dimension | Kinase/Methyltransferase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | PRMT5: >50,000 nM; PRMT7: >50,000 nM; DNMT3A: >50,000 nM |
| Comparator Or Baseline | Elaborated 3,4′-bipyrazole derivatives: TrkA IC₅₀ = 100 nM (US10323022, Ex. 295); TrkA IC₅₀ = 550 nM (US10351575, Ex. 14); CDK-2/VEGFR-2 cytotoxicity = 0.68–3.37 μM |
| Quantified Difference | >100-fold to >500-fold lower inhibitory activity compared to elaborated bipyrazole kinase inhibitors |
| Conditions | Biochemical enzyme inhibition assays (PRMT5/PRMT7/DNMT3A: human full-length proteins expressed in Sf9 cells [1][2]; TrkA: LanthaScreen Eu Kinase Binding Assay and Omnia Kinase Assay [3][4]) |
Why This Matters
This compound serves as the baseline core scaffold from which potency gains exceeding 100- to 500-fold are achieved through rational substitution, making it essential for systematic SAR exploration rather than interchangeable with active bipyrazole analogs.
- [1] BindingDB. BDBM50089221: PRMT5 IC₅₀ > 5.00E+4 nM. Assay: Inhibition of human full-length PRMT5 expressed in Sf9 cells. View Source
- [2] BindingDB. BDBM50089221: PRMT7 IC₅₀ > 5.00E+4 nM; DNMT3A IC₅₀ > 5.00E+4 nM. View Source
- [3] BindingDB BDBM398818. US10323022, Example 295. TrkA IC₅₀ = 100 nM (Omnia Kinase Assay). View Source
- [4] BindingDB BDBM406060. US10351575, Example 14. TrkA IC₅₀ = 550 nM (LanthaScreen Eu Kinase Binding Assay). View Source
- [5] Novel Bipyrazole Targeting Dual CDK-2 and VEGFR-2 Kinases. Russian Journal of Bioorganic Chemistry, 2024. Cytotoxicity IC₅₀ = 0.68–3.37 μM. View Source
- [6] 3′-(4-(Benzyloxy)phenyl)-1′-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazole]-2-carboxamides as EGFR kinase inhibitors. 2020. Potent in vitro antitumor activity against A549 NSCLC cell line. View Source
